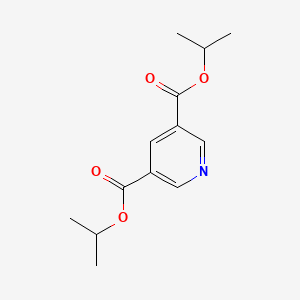
16-Methylepoxide-17-valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Methylepoxide-17-valerate is a synthetic compound with the chemical formula C27H36O6 and a molecular weight of 456.57 g/mol . It is also known by its systematic name, 9,11-Epoxy-21-hydroxy-16-methyl-17-[(1-oxopentyl)oxy]-(9β,11β,16β)-pregna-1,4-diene-3,20-dione . This compound is primarily used in the synthesis of 21-esters of Betamethasone, a glucocorticoid with anti-inflammatory properties .
Preparation Methods
The synthesis of 16-Methylepoxide-17-valerate involves several steps, starting from the appropriate steroidal precursors. The key steps include:
Epoxidation: Introduction of the epoxide group at the 9,11 positions.
Hydroxylation: Addition of a hydroxyl group at the 21 position.
Esterification: Formation of the valerate ester at the 17 position.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained .
Chemical Reactions Analysis
16-Methylepoxide-17-valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxide or other functional groups.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
16-Methylepoxide-17-valerate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its interactions with biological systems, particularly its role in modulating inflammation.
Medicine: As a precursor to Betamethasone esters, it is relevant in the development of anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 16-Methylepoxide-17-valerate involves its conversion to active Betamethasone esters. These esters exert their effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses . The molecular targets include various cytokines and enzymes involved in the inflammatory pathway.
Comparison with Similar Compounds
16-Methylepoxide-17-valerate is unique due to its specific structure and functional groups. Similar compounds include:
Betamethasone: A glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Another glucocorticoid with a slightly different structure and potency.
Prednisolone: A related steroid with anti-inflammatory effects.
These compounds share similar mechanisms of action but differ in their pharmacokinetics and specific clinical applications.
Properties
CAS No. |
52619-21-3 |
|---|---|
Molecular Formula |
C27H36O6 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
[(1S,2S,10S,11S,13S,14R,15S,17S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] pentanoate |
InChI |
InChI=1S/C27H36O6/c1-5-6-7-23(31)33-26(21(30)15-28)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)27(19)22(32-27)14-25(20,26)4/h10-11,13,16,19-20,22,28H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,22-,24-,25-,26-,27+/m0/s1 |
InChI Key |
YAGOAMKGOXDNJR-OOOOKSNHSA-N |
Isomeric SMILES |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)C(=O)CO |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


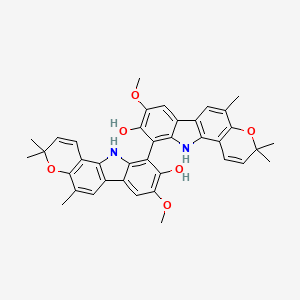
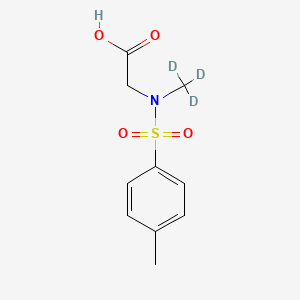


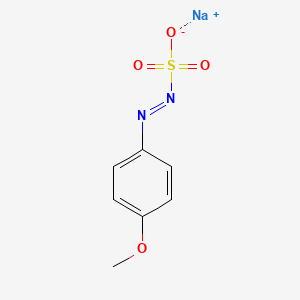
![methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B13419754.png)
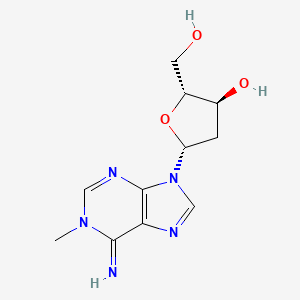
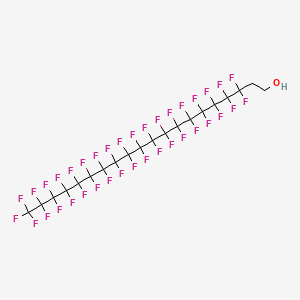
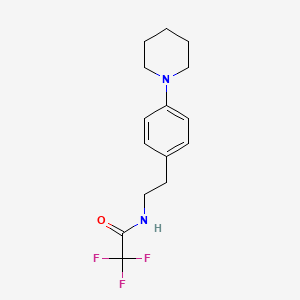
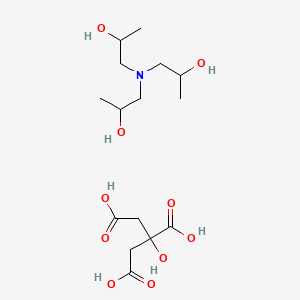

![Methyl 7-methylcyclopenta[c]pyran-4-carboxylate](/img/structure/B13419781.png)
![Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate](/img/structure/B13419784.png)
